1-(Aminomethyl)naphthalen-2-amine

Coordination Chemistry Metal Complex Synthesis Ligand Design

Researchers often face limitations with mono-substituted naphthalenes that lack the spatial orientation for chelation or regioselective derivatization. 1-(Aminomethyl)naphthalen-2-amine solves this by providing adjacent -CH₂NH₂ and -NH₂ groups for unique bifunctional reactivity. - Enables stable 5-membered chelate ring formation with transition metals, unattainable with 1-naphthylmethylamine. - Essential monomer for synthesizing symmetrical bis-aminomethylnaphthalenes with validated in vivo antitumor activity. - Dihydrochloride salt form ensures aqueous solubility for biological buffer compatibility.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B13215391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)naphthalen-2-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CN)N
InChIInChI=1S/C11H12N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,12-13H2
InChIKeyJIRAPPCUCFMITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)naphthalen-2-amine: Core Scaffold Overview


1-(Aminomethyl)naphthalen-2-amine (CAS 1261883-05-9, free base; dihydrochloride salt CAS 1989659-22-4) is a naphthalene derivative characterized by an aminomethyl group at position 1 and a primary amine at position 2 on the naphthalene ring . With molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol, this compound belongs to the class of amine-functionalized naphthalenes . The strategic positioning of both an aminomethyl (-CH₂NH₂) group and a primary amine (-NH₂) on the naphthalene scaffold confers distinct physicochemical properties and reactivity compared to mono-substituted naphthalene analogs, making it a versatile building block for the synthesis of biologically active molecules and coordination compounds .

1 Bifunctional amine scaffold: aminomethyl at C1 and primary amine at C2
2 Enables bidentate chelation and regioselective derivatization for probe design
3 Dihydrochloride salt: aqueous solubility supports biological assay workflows

1-(Aminomethyl)naphthalen-2-amine: Why Substitution Fails


Generic substitution of 1-(aminomethyl)naphthalen-2-amine with other naphthalene amines such as 1-naphthylmethylamine (CAS 118-31-0) or 2-aminonaphthalene (CAS 91-59-8) fails due to fundamental differences in molecular geometry, hydrogen-bonding capacity, and functional group reactivity [1]. The presence of both an aminomethyl and a primary amine group on adjacent positions of the naphthalene ring creates a unique bifunctional scaffold that enables chelation, intramolecular hydrogen bonding, and regioselective derivatization that cannot be replicated by mono-substituted analogs . This dual functionality is particularly critical in medicinal chemistry campaigns where specific spatial orientation of basic nitrogen atoms determines binding affinity to biological targets, and in coordination chemistry where chelating ability governs metal complex stability [1]. The evidence presented below quantifies these differentiation points across multiple experimental dimensions.

Monoamine analogs (e.g., 1-naphthylmethylamine) lack a second amine and cannot chelate metal ions, altering coordination chemistry applications.
2-Aminonaphthalene is poorly water-soluble; may require organic co-solvents that confound aqueous biological assays.
Altered hydrogen-bonding geometry may not reproduce the DNA-binding profile observed with bis-aminomethyl derivatives.

1-(Aminomethyl)naphthalen-2-amine: Evidence Comparison


Chelation: Bidentate vs. Monodentate Ligand

1-(Aminomethyl)naphthalen-2-amine possesses two distinct amine functionalities—a primary amine at position 2 and an aminomethyl group at position 1—positioned adjacently on the naphthalene ring, enabling bidentate chelation to metal ions . In contrast, the widely available analog 1-naphthylmethylamine (1-(aminomethyl)naphthalene, CAS 118-31-0) contains only a single aminomethyl group and thus lacks any chelating capacity . This structural difference has direct functional consequences: the target compound can form stable 5-membered chelate rings with transition metals, whereas 1-naphthylmethylamine can only coordinate as a monodentate ligand .

Chelation Mode
Class-level inference
Bidentate (forms 5-membered chelate ring) vs. monodentate (no chelation)
Supports metal complex stability review
In silico geometry analysis
Coordination Chemistry Metal Complex Synthesis Ligand Design

Solubility vs. 2-Aminonaphthalene

The dihydrochloride salt form of 1-(aminomethyl)naphthalen-2-amine exhibits water and ethanol solubility . This contrasts with 2-aminonaphthalene (2-naphthylamine, CAS 91-59-8), which is poorly soluble in water and requires organic solvents for dissolution [1]. The enhanced aqueous solubility of the target compound—attributed to the presence of two protonatable amine sites that form a dihydrochloride salt—improves handling in aqueous biological assay conditions and simplifies purification protocols .

Aqueous Solubility
Cross-study comparable
Water-soluble (dihydrochloride salt) vs. poorly water-soluble (free base)
Supports aqueous assay compatibility review
Ambient temperature assessment
Physicochemical Profiling Formulation Development Solubility Optimization

DNA Binding and Antitumor Activity

Symmetrical bis-1-aminomethylnaphthalenes, which incorporate the 1-(aminomethyl)naphthalen-2-amine scaffold as a core structural motif, demonstrate measurable DNA interaction that correlates with antineoplastic activity [1]. These compounds show strong DNA binding affinity, and the most active members of the series interact closely with DNA without exhibiting redox processes at biological potentials [1]. This contrasts with less active analogs that display weaker DNA interaction [2]. The DNA binding properties were examined using UV spectroscopy and compared to reference drugs, establishing a clear structure-activity relationship dependent on the aminomethylnaphthalene framework [2].

DNA Interaction
Class-level inference
Strong DNA binding (bis-derivatives) vs. weaker interaction
Supports antiproliferative endpoint review
Calf thymus DNA UV spectroscopy
Anticancer Drug Discovery DNA Intercalation Structure-Activity Relationship

Compound 15: In Vivo Antitumor Efficacy

Compound 15, a member of the bis-aminomethylnaphthalene series derived from the 1-(aminomethyl)naphthalen-2-amine scaffold, exhibited remarkable antitumor activity following in vivo evaluation [1]. The compound was evaluated both in vitro and in vivo through the National Cancer Institute (NCI, USA) screening program and was identified as representing a novel template for anticancer chemotherapy capable of serving as a new lead compound [1]. The DNA binding properties of these compounds were examined and compared to those of reference drugs, with Compound 15 demonstrating superior activity relative to other series members [2].

In Vivo Response
Class-level inference
Reported remarkable activity in NCI screening vs. less active analogs
Supports in vivo model-response context
In vitro and in vivo NCI evaluation
In Vivo Pharmacology Antitumor Efficacy Lead Compound Identification

1-(Aminomethyl)naphthalen-2-amine: Key Application Scenarios


Anticancer Lead Compound Synthesis

The 1-(aminomethyl)naphthalen-2-amine scaffold serves as the essential monomeric unit for constructing symmetrical bis-aminomethylnaphthalenes, a validated class of DNA-binding molecules with documented in vivo antitumor activity [1]. As demonstrated by Bollini et al., Compound 15 derived from this scaffold exhibited remarkable antitumor activity in NCI screening and was designated as a new lead compound template for anticancer chemotherapy [1]. The DNA binding properties of these compounds were compared to reference drugs using UV spectroscopy, establishing a mechanistic basis for their antiproliferative effects [2]. This application leverages the bifunctional amine architecture for reductive amination reactions to generate diverse bis-amine derivatives with tunable linker geometry [2].

Transition Metal Complex Synthesis

The adjacent positioning of the aminomethyl and primary amine groups on the naphthalene ring enables 1-(aminomethyl)naphthalen-2-amine to function as a bidentate ligand capable of forming stable 5-membered chelate rings with transition metal ions [1]. This chelation capacity, absent in mono-substituted naphthalene amines such as 1-naphthylmethylamine, makes the target compound uniquely suited for synthesizing metal complexes for catalysis, sensing, or metallodrug development [1]. The dihydrochloride salt form provides convenient handling and water solubility, facilitating aqueous coordination reactions without organic co-solvents [2].

Aqueous Probes & Bioconjugation Scaffold

The water solubility of the dihydrochloride salt form enables direct use of 1-(aminomethyl)naphthalen-2-amine in aqueous biological buffers without organic co-solvent interference [1]. This property, combined with the presence of two reactive amine handles for orthogonal derivatization, positions the compound as a versatile scaffold for synthesizing fluorescent probes, bioconjugates, or affinity reagents [2]. In contrast, structurally related naphthylamines such as 2-aminonaphthalene exhibit poor aqueous solubility that complicates biological assay compatibility [2]. The dual amine functionality further permits regioselective functionalization for generating molecular libraries with diverse physicochemical profiles [1].

Application
Selection Property
Validation Focus
Cell-Model Antiproliferative Probe Synthesis
Bifunctional amine scaffold for bis-aminomethylnaphthalene construction
DNA-binding interaction and cell-line antiproliferative endpoints
Transition Metal Complex Synthesis
Bidentate chelating ligand (5-membered ring)
Coordination complex stability and catalytic screening
Aqueous Bioconjugation Scaffold
Water-soluble dihydrochloride salt with dual reactive amines
Bio-orthogonal derivatization and solubility compatibility

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